molecular formula C18H28BNO4 B153315 tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate CAS No. 330794-35-9

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Cat. No. B153315
M. Wt: 333.2 g/mol
InChI Key: CUDCEJRRWNIPDL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a chemical compound that is significant in the field of organic synthesis and pharmaceutical intermediates. It contains a boronic ester group, which is a versatile functional group in organic chemistry, particularly in Suzuki coupling reactions. This compound is also characterized by the presence of a tert-butyl carbamate protecting group, which is commonly used in the protection of amines.

Synthesis Analysis

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate and related compounds involves multiple steps, including protection of functional groups, halogenation, and the introduction of the boronic ester moiety. For instance, a related synthesis of an orthogonally protected boronic acid analog of aspartic acid was achieved by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Another example is the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which was obtained from 5-bromoindole as a raw material .

Molecular Structure Analysis

The molecular structure and properties of compounds containing the tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been studied using various spectroscopic and computational methods. For example, the crystallographic analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was carried out by X-ray single crystal diffraction, and the results were compared with DFT-optimized structures . Similarly, the crystal structure and DFT study of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provided insights into the conformational and physicochemical properties of such compounds10.

Chemical Reactions Analysis

The tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety is reactive in various chemical transformations. For example, the boronic ester group is essential for cross-coupling reactions, such as Suzuki couplings, which are widely used in the synthesis of complex organic molecules. The tert-butyl carbamate protecting group can be removed under acidic conditions, allowing for further functionalization of the amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate derivatives are influenced by their functional groups. The boronic ester group imparts stability and reactivity towards cross-coupling reactions, while the tert-butyl carbamate group provides steric bulk and protection for the amine. The solubility, melting point, and other physical properties can be tailored by modifying the substituents on the aromatic ring or the boronic ester group .

Scientific Research Applications

“tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate” is a chemical compound that is often used as an intermediate in the synthesis of other compounds . It’s commonly used in the field of organic chemistry, particularly in the synthesis of biologically active compounds .

One specific application of this compound is in the synthesis of crizotinib , a drug used to treat non-small cell lung cancer. The compound is synthesized through several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used.

  • Synthesis of Biologically Active Compounds This compound is an important intermediate in the synthesis of many biologically active compounds . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used.

  • Preparation of Chemical Intermediates This compound is often used in the preparation of chemical intermediates . It’s commonly used in the field of organic chemistry, particularly in the synthesis of biologically active compounds .

  • Synthesis of Crizotinib This compound is used in the synthesis of crizotinib , a drug used to treat non-small cell lung cancer. The compound is synthesized through several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate .

  • Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate This compound can be used to synthesize tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate , which is another chemical intermediate used in various chemical reactions.

  • Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate This compound can also be used to synthesize tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate , which is another chemical intermediate used in various chemical reactions.

  • Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate This compound can be used to synthesize tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate , which is another chemical intermediate used in various chemical reactions .

  • Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate This compound can also be used to synthesize tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate , which is another chemical intermediate used in various chemical reactions .

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib . In this work, compound (1) was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

  • Preparation of Chemical Intermediates in Medicine and Chemical Industry This compound is often used in the preparation of chemical intermediates in the field of medicine and chemical industry .

  • Synthesis of Phenylboronic Acid Pinacol Ester This compound is often used in the synthesis of phenylboronic acid pinacol ester .

Safety And Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . The safety pictograms associated with this compound are GHS07, and the hazard statements are H302, H315, H319, and H335 .

properties

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-8-10-14(11-9-13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCEJRRWNIPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392277
Record name tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

CAS RN

330794-35-9
Record name tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XR Han, L Chen, Y Wei, W Yu, Y Chen… - Journal of Medicinal …, 2020 - ACS Publications
BRAF is among the most frequently mutated oncogenes in human cancers. Multiple small molecule BRAF kinase inhibitors have been approved for treating melanoma carrying BRAF-…
Number of citations: 41 pubs.acs.org

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